2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-5-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3N3O2S2/c20-14-8-5-12(19(21,22)23)10-16(14)30(27,28)26-13-6-3-11(4-7-13)17-25-15-2-1-9-24-18(15)29-17/h1-10,26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYIUGCLGBMTCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.
Pyridine Ring Introduction: The pyridine ring can be introduced through a coupling reaction with a suitable pyridine derivative, often using palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reaction.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the amine group with a sulfonyl chloride in the presence of a base, such as triethylamine.
Chlorination and Trifluoromethylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom and the sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole and pyridine rings.
Coupling Reactions: The aromatic rings can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the aromatic rings.
Scientific Research Applications
2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Thiazolo-Pyridine Derivatives
3-[(6-Chloro[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide (PC) :
This compound shares the thiazolo[5,4-b]pyridine scaffold but replaces the sulfonamide group with a methoxy-linked benzamide. PC demonstrates potent inhibition of FtsZ polymerization in Bacillus subtilis (IC₅₀ = 3.2 μM), attributed to its chloro-thiazolo-pyridine motif . In contrast, the sulfonamide linkage in the target compound may enhance solubility and alter binding kinetics.4-Chloro-N-(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide (CAS 338407-33-3) :
This analog substitutes the sulfonamide with a sulfanyl bridge and introduces a pyridine ring. Its molecular weight (443.27 g/mol) is comparable to the target compound, but the absence of the thiazolo-pyridine core reduces its activity against Gram-positive bacteria .
Triazolothiadiazole Derivatives
- 3-(α-Naphthylmethylene)-6-alkyl/aryl-1,3,4-thiadiazolo[3,2-b]triazoles :
These compounds, such as 4b and 4f, exhibit moderate antibacterial activity (Staphylococcus aureus MIC = 16–32 μg/mL) due to their triazole-thiadiazole hybrid structure. However, the trifluoromethyl group in the target compound likely improves membrane permeability and target selectivity compared to naphthyl substituents .
Pharmacokinetic and Physicochemical Properties
*Estimated using computational tools.
Mechanistic Insights
- Sulfonamide vs. Benzamide Linkages: Sulfonamide groups in the target compound and N-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide enhance hydrogen-bonding interactions with target proteins compared to benzamide derivatives like PC. This may improve binding affinity but reduce passive diffusion across bacterial membranes.
Biological Activity
2-Chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound notable for its unique molecular architecture and biological activity. This compound features a thiazolo[5,4-b]pyridine core and a sulfonamide group, making it a subject of interest in medicinal chemistry due to its potential therapeutic applications.
Molecular Structure
The compound can be represented by the following structural formula:
Key Features:
- Thiazolo[5,4-b]pyridine Core: Known for various biological activities.
- Sulfonamide Group: Contributes to the compound's reactivity and potential therapeutic effects.
- Trifluoromethyl Substituent: Enhances lipophilicity and biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily attributed to its interaction with sphingosine-1-phosphate (S1P) receptors. This compound acts as a dual agonist for S1P1 and S1P5 receptors, which are implicated in various physiological processes such as immune response and vascular development.
Table 1: Biological Activities of this compound
| Activity Type | Mechanism of Action | Potential Applications |
|---|---|---|
| S1P Receptor Agonism | Activation of S1P1 and S1P5 receptors | Treatment of multiple sclerosis |
| Limited activity at S1P3; no activity at S1P2/S1P4 | Cardiovascular diseases | |
| Antimicrobial | Inhibition of bacterial growth | Potential antibacterial agent |
| Anticancer | Induction of apoptosis in cancer cells | Cancer therapy |
Case Studies and Research Findings
Research indicates that compounds with similar thiazolo[5,4-b]pyridine structures exhibit significant anticancer properties. For instance:
- A study demonstrated that thiazole derivatives showed cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity (IC50 < 2 µg/mL) .
- Another investigation highlighted the importance of structural modifications in enhancing the biological efficacy of thiazole-based compounds .
Example Case Study:
In a comparative study involving sulfonamide derivatives, it was found that the presence of electron-donating groups on the phenyl ring significantly improved cytotoxicity against cancer cell lines. The thiazole moiety was essential for maintaining high levels of activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
